molecular formula C12H16O3 B12600997 Methyl 6-methoxy-2,3,4-trimethylbenzoate CAS No. 917592-80-4

Methyl 6-methoxy-2,3,4-trimethylbenzoate

Cat. No.: B12600997
CAS No.: 917592-80-4
M. Wt: 208.25 g/mol
InChI Key: VTGPFDIMPOTHTO-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2,3,4-trimethylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, specifically a methyl ester, and features a methoxy group and three methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-2,3,4-trimethylbenzoate typically involves the esterification of 6-methoxy-2,3,4-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2,3,4-trimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 6-methoxy-2,3,4-trimethylbenzoic acid.

    Reduction: 6-methoxy-2,3,4-trimethylbenzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Methyl 6-methoxy-2,3,4-trimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which Methyl 6-methoxy-2,3,4-trimethylbenzoate exerts its effects is primarily through its interaction with various molecular targets. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Similar in structure but with different substitution patterns on the benzene ring.

    Methyl 2,3,4-trimethylbenzoate: Lacks the methoxy group, leading to different chemical properties.

    Methyl 3-methoxy-4-methylbenzoate: Another derivative with a different arrangement of substituents.

Uniqueness

Methyl 6-methoxy-2,3,4-trimethylbenzoate is unique due to the specific arrangement of its methoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

917592-80-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 6-methoxy-2,3,4-trimethylbenzoate

InChI

InChI=1S/C12H16O3/c1-7-6-10(14-4)11(12(13)15-5)9(3)8(7)2/h6H,1-5H3

InChI Key

VTGPFDIMPOTHTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C(=O)OC)OC

Origin of Product

United States

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